molecular formula C21H25N3O4S B2554147 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 931314-31-7

4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B2554147
CAS RN: 931314-31-7
M. Wt: 415.51
InChI Key: OIOPHIFJQXHPAF-UHFFFAOYSA-N
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Description

SPA70 is a pregnane X receptor (PXR) antagonist (IC50 = 0.51 µM). It is selective for PXR over 10 additional nuclear receptors at concentrations greater than 5 µM, as well as over a panel of 384 kinases at 10 µM. SPA70 (0.1-10 µM) inhibits PXR activation induced by rifampicin in HEK293 cells expressing the human receptor. It also inhibits rifampicin-induced activity of the PXR target cytochrome P450 (CYP) isoform 3A4 (CYP3A4) in primary human hepatocytes. SPA70 (200 mg/kg) inhibits PXR agonist-induced CYP3A4-mediated metabolism of midazolam and paclitaxel in human PXR transgenic (hPXR-tg) mice.

Scientific Research Applications

Reversal of Paclitaxel Resistance in Non-Small Cell Lung Cancer (NSCLC)

Paclitaxel (PTX) is an effective drug for late-stage NSCLC patients. Unfortunately, long-term treatment often leads to PTX resistance. SPA70, a pregnane X receptor (PXR) antagonist, has been investigated for its role in overcoming PTX resistance. Here’s what we know:

This research suggests that the PTX-SPA70 combination could be a promising strategy for treating taxane-resistant lung cancer.

Pregnane X Receptor (PXR) Modulation

SPA70 is a potent antagonist of human PXR. It represents a useful set of hPXR modulators, facilitating further investigation into the structural and functional regulation of hPXR .

properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPHIFJQXHPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole
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4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole
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4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole

Q & A

Q1: What is SPA70 and what is its mechanism of action?

A1: SPA70, chemically known as 4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole, is a potent and selective antagonist of the human pregnane X receptor (PXR) [, ]. PXR is a nuclear receptor involved in regulating drug metabolism and detoxification processes in the liver. SPA70 binds to the ligand-binding domain of PXR, preventing the recruitment of coactivators and subsequent activation of target gene expression []. This antagonistic activity makes SPA70 a valuable tool for studying PXR function and its role in drug metabolism.

Q2: How does SPA70 affect paclitaxel resistance in non-small cell lung cancer (NSCLC)?

A2: Research suggests that SPA70 might help reverse paclitaxel resistance in NSCLC when used in combination with paclitaxel []. The combination was found to synergistically inhibit cancer cell growth, migration, and invasion in both paclitaxel-sensitive and paclitaxel-resistant cell lines. Mechanistically, SPA70 and paclitaxel co-treatment disrupts the interaction between PXR and the ABCB1 gene promoter, leading to reduced expression of P-glycoprotein (P-gp), a drug efflux pump often implicated in drug resistance []. Additionally, the combination enhances the interaction between PXR and the Tip60 protein, impacting α-tubulin acetylation and ultimately leading to cell cycle arrest and cell death [].

Q3: Can SPA70 be modified to create agonists or other types of PXR modulators?

A3: Interestingly, attempts to modify the structure of SPA70 to create agonists or other types of modulators have yielded diverse results []. Slight structural alterations to the SPA70 scaffold led to the development of analogs exhibiting various activities, including agonistic, dual inverse agonistic/antagonistic, and partial agonistic/antagonistic activities []. This suggests a complex structure-activity relationship for SPA70 and its interaction with PXR.

Q4: Has SPA70 been used to develop other therapeutic strategies?

A4: Research on SPA70 has also led to the development of SJPYT-195, a molecule designed to induce PXR degradation []. While initially intended as a PROTAC (proteolysis targeting chimera) for PXR, SJPYT-195 was found to act as a molecular glue degrader of GSPT1, a translation termination factor []. Intriguingly, GSPT1 degradation indirectly led to a reduction in PXR protein levels []. This finding highlights the potential of using SPA70 as a starting point for developing degraders of other therapeutic targets.

Q5: Are there limitations to using SPA70 as a research tool?

A5: One important consideration when using SPA70 is its species specificity. While SPA70 is a potent antagonist of human PXR, it does not activate mouse PXR []. This highlights the importance of using appropriate model systems when studying PXR function and underscores the complexities of interspecies differences in drug metabolism.

Q6: Are there any available resources for researchers interested in using SPA70?

A6: Researchers interested in studying SPA70 and its effects on PXR can utilize several resources. Commercially available SPA70 can be purchased from chemical suppliers. Additionally, several reporter cell lines have been developed to study the activity of PXR and other nuclear receptors, including FXR, LXRs, CAR, and RORγ []. These cell lines can be used to assess the selectivity and potency of SPA70 and its analogs in a controlled laboratory setting [].

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